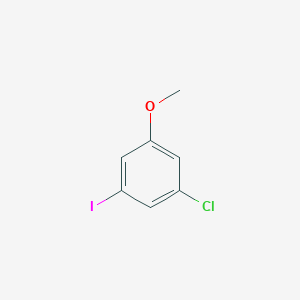

3-氯-5-碘苯甲醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-Chloro-5-iodoanisole involves multiple steps and methodologies. For instance, the tandem synthesis approach has been utilized for structurally novel isoxazoles by mixing 1-copper(I) alkynes, dichloroformaldoxime, and molecular iodine, showcasing a method that might be relevant for compounds like 3-Chloro-5-iodoanisole (Chen et al., 2015). Furthermore, the regio- and enantioselective alkylation process has been employed in the synthesis of chiral precursors, indicating advanced synthetic routes that could potentially be adapted for 3-Chloro-5-iodoanisole (Kuroda et al., 2000).

Molecular Structure Analysis

Molecular structure and conformation studies of closely related compounds, like 3-chloro-5-fluoroanisole, have been conducted using ab initio and density functional theory (DFT) calculations. These studies provide insights into the stable configurations and electronic properties of molecules similar to 3-Chloro-5-iodoanisole (Zhang et al., 2013).

Chemical Reactions and Properties

Research into the chemical reactions and properties of related compounds offers a glimpse into the reactivity and functional group transformations applicable to 3-Chloro-5-iodoanisole. For example, the facile, one-pot, and gram-scale synthesis of triiodoanisole through C–H iodination/ipso-iododecarboxylation strategies suggests methodologies that might be relevant for functionalizing compounds like 3-Chloro-5-iodoanisole (Al‐Zoubi et al., 2015).

Physical Properties Analysis

Spectral and DFT studies, such as those conducted on 5-chloro-2-nitroanisole, provide comprehensive insights into the vibrational analysis, electronic transitions, and molecular electrostatic potential (MESP) maps. These studies are crucial for understanding the physical properties of compounds like 3-Chloro-5-iodoanisole (Meenakshi, 2017).

Chemical Properties Analysis

The chemical properties of related compounds have been explored through mechanisms such as the photoinduced OCH3 substitution in dinitroanisoles, offering insights into the reactivity and interaction with nucleophiles that could be applicable to 3-Chloro-5-iodoanisole (Varma et al., 1982).

科学研究应用

合成PET示踪剂的手性前体

- 已经探索了使用3-碘苯甲醚衍生物合成PET示踪剂6-[18F]氟-L-多巴胺的手性中间体。该过程涉及双氯甲基化、区域和对映选择性烷基化、水解和氧化步骤 (Kuroda et al., 2000)。

光谱和电子性质分析

- 对氯硝基苯甲醚类化合物(类似于3-氯-5-碘苯甲醚)的结构、光谱和电子性质进行了详细研究,以了解它们在各种应用中的潜在作用,包括非线性光学材料 (Meenakshi, 2017)。

有机合成中的应用

- 研究表明,类似化合物如1-氯-1,2-苯碘酮在芳烃、杂环化合物、染料和药物的实用和高效氯化方法中的应用,表明3-氯-5-碘苯甲醚在类似情境中的潜在应用 (Wang et al., 2016)。

锂介导的铝化研究

- 与3-氯-5-碘苯甲醚密切相关的化合物3-碘苯甲醚已被研究其在锂铝酸盐碱中的行为,从而揭示有机合成中异金属中间体的反应性和机理的见解 (Crosbie et al., 2012)。

合成受空间位阻的硼酸

- 已经探索了使用4-碘苯甲醚(类似于3-氯-5-碘苯甲醚)进行合成过程,以产生硼酸,这在各种化学合成中非常重要 (Diemer et al., 2010)。

在硝化反应中的作用

- 已经检查了与3-碘苯甲醚(在结构上与3-氯-5-碘苯甲醚相关的化合物)的硝化反应,从而提供了关于硝基脱碘化机制的见解,这是合成复杂有机分子的反应 (Butler & Sanderson, 1975)。

与三苯基锡负离子的反应

- 对卤代芳烃和卤代杂芳烃进行了研究,包括类似p-碘苯甲醚的化合物,探索了它们与三苯基锡负离子的反应,揭示了卤素金属交换和SRN1过程的一些信息,这可能与3-氯-5-碘苯甲醚相关 (Lockhart et al., 1999)。

肝微粒体中的代谢研究

- 已经分析了肝微粒体对4-碘苯甲醚的代谢,为理解类似化合物如3-氯-5-碘苯甲醚的代谢途径提供了基础 (Rizk & Hanzlik, 1995)。

铑催化的交叉偶联反应

- 对硫醇与芳基碘化物的铑催化交叉偶联进行了研究,包括4-碘苯甲醚,突出了3-氯-5-碘苯甲醚在类似化学反应中的潜力 (Lai et al., 2012)。

钙钛矿薄膜的形成

- 使用非极性抗溶剂,包括碘苯,形成CH3NH3PbI3薄膜展示了使用3-氯-5-碘苯甲醚创造类似材料的潜在方法 (Chen et al., 2017)。

安全和危害

The safety information for 3-Chloro-5-iodoanisole includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

未来方向

While specific future directions for 3-Chloro-5-iodoanisole are not available, similar compounds have been widely researched for their potential in synthesizing bioactive natural products and conducting polymers . They have found applications in various industries, including plastics, adhesives, and coatings, and have potential biological activities, including anti-tumor and anti-inflammatory effects .

属性

IUPAC Name |

1-chloro-3-iodo-5-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMMJFMXTGLVTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-iodoanisole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

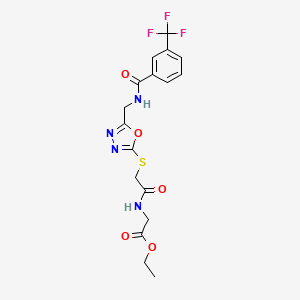

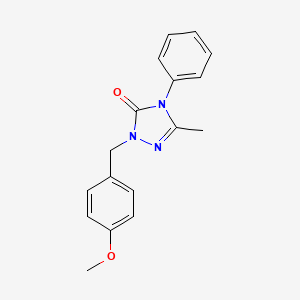

![[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487706.png)

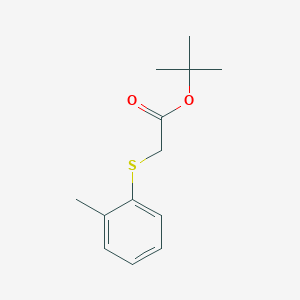

![(2-Bromo-5-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2487721.png)

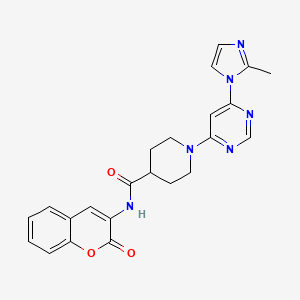

![Butyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2487725.png)

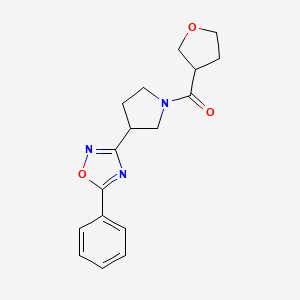

![Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2487726.png)